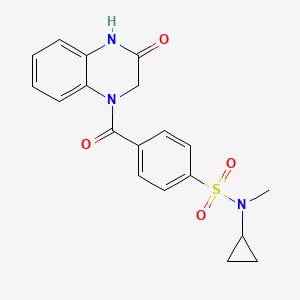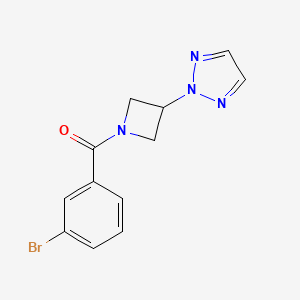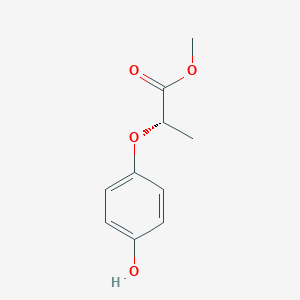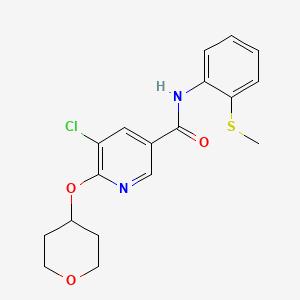
5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known as NSC 745887, is a synthetic compound that has been studied for its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cell growth, survival, and proliferation. 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has been shown to inhibit the activity of several enzymes, including cyclin-dependent kinases and histone deacetylases, which are involved in the regulation of cell cycle progression and gene expression. 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In animal models of Parkinson's disease, 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has been shown to improve motor function and reduce neuroinflammation. 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has also been shown to have antiviral activity against the hepatitis C virus by inhibiting viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. However, 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has some limitations, including its poor solubility in water and limited stability in solution. These limitations can be overcome through the use of appropriate solvents and storage conditions.
Orientations Futures
There are several future directions for the study of 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887. In cancer research, 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 could be further studied for its potential as a therapeutic agent in combination with other chemotherapy drugs. In infectious disease research, 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 could be studied for its potential as a therapeutic agent against other viral infections. In neurological disorder research, 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 could be studied for its potential as a therapeutic agent in other neurodegenerative diseases, such as Alzheimer's disease. Additionally, the mechanism of action of 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 could be further elucidated through the use of biochemical and biophysical techniques.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 involves the reaction of 5-chloro-6-hydroxynicotinamide with 2-(methylthio)aniline in the presence of a suitable catalyst. The resulting intermediate is then reacted with tetrahydro-2H-pyran-4-ol and a dehydrating agent to yield the final product. The purity and yield of 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 can be improved through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has been studied for its potential therapeutic applications in various fields of medicine, including cancer, infectious diseases, and neurological disorders. In cancer research, 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In infectious disease research, 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has been found to have antiviral activity against the hepatitis C virus. In neurological disorder research, 5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 745887 has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
5-chloro-N-(2-methylsulfanylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-25-16-5-3-2-4-15(16)21-17(22)12-10-14(19)18(20-11-12)24-13-6-8-23-9-7-13/h2-5,10-11,13H,6-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFIVQZJJJSEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2777902.png)
![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2777903.png)
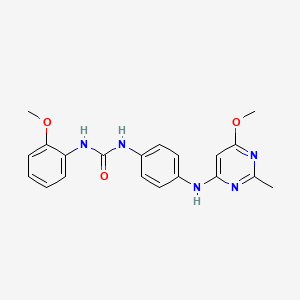
![2-(1H-imidazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2777905.png)
![N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2777910.png)
![4,5-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2777913.png)
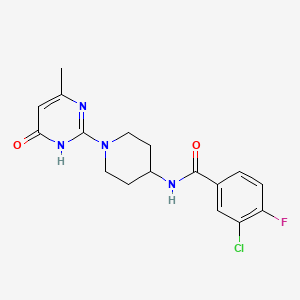
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2777917.png)
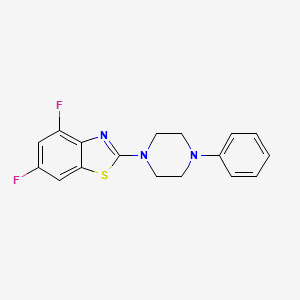
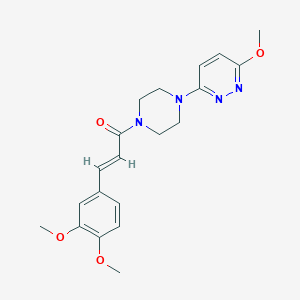
![2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2777921.png)
